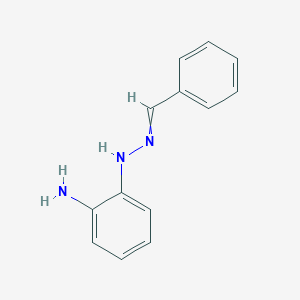![molecular formula C12H15NO3 B13999141 Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester CAS No. 5449-17-2](/img/structure/B13999141.png)
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester, also known as N-ethyl-2-phenyl-malonamic acid methyl ester, is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.252 g/mol . This compound is characterized by its benzene ring attached to an acetic acid moiety, which is further modified by an ethylamino carbonyl group and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester typically involves the reaction of benzeneacetic acid derivatives with ethylamine and subsequent esterification. One common method includes:
Starting Material: Benzeneacetic acid.
Reaction with Ethylamine: The benzeneacetic acid is reacted with ethylamine to form the ethylamino derivative.
Esterification: The resulting compound is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The ethylamino carbonyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid: A simpler analog without the ethylamino carbonyl and methyl ester groups.
Phenylacetic acid: Similar structure but lacks the ester and ethylamino modifications.
Methyl phenylacetate: Contains the ester group but lacks the ethylamino carbonyl group.
Uniqueness
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester is unique due to the presence of both the ethylamino carbonyl and methyl ester groups, which confer distinct chemical properties and reactivity. These modifications enhance its versatility in synthetic applications and its potential biological activity .
Eigenschaften
CAS-Nummer |
5449-17-2 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl 3-(ethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-13-11(14)10(12(15)16-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YTAPWLACGAQJDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(C1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)




![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)

